Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 4-formyl-8-oxa-2-azaspiro[45]decane-2-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s spiro structure provides rigidity, which can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 4-formyl-8-oxa-2-azaspiro[45]decane-2-carboxylate is unique due to its formyl group, which provides additional reactivity compared to similar compounds
Properties
CAS No. |
2028341-97-9 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-11(9-16)14(10-15)4-6-18-7-5-14/h9,11H,4-8,10H2,1-3H3 |
InChI Key |
KMJKASZDLMFSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)C=O |
Origin of Product |
United States |
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